REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:10](Cl)(Cl)[CH:11]([OH:13])O.Cl.[NH2:17][OH:18].S([O-])([O-])(=O)=O.[Na+].[Na+].Cl>O>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:11](=[O:13])[CH:10]=[N:17][OH:18] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
17.05 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
19.25 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
57.81 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The white precipitate was formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The white solid was dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)NC(C=NO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |